molecular formula C15H13BrClNO2 B2612393 2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol CAS No. 477848-39-8

2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol

Cat. No.: B2612393
CAS No.: 477848-39-8
M. Wt: 354.63
InChI Key: OSNAMLJWCONQHT-GIJQJNRQSA-N
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Description

2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol is a Schiff base derivative characterized by a phenolic core substituted with bromine (Br), methoxy (OCH₃), and an iminomethyl group linked to a 4-chlorobenzyl moiety. Its molecular formula is C₁₅H₁₂BrClNO₂, with a molecular weight of 362.62 g/mol. The compound is synthesized via a condensation reaction between a brominated/methoxylated salicylaldehyde precursor and 4-chlorobenzylamine under reflux in methanol .

Properties

IUPAC Name

2-bromo-6-[(4-chlorophenyl)methyliminomethyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-20-13-6-11(15(19)14(16)7-13)9-18-8-10-2-4-12(17)5-3-10/h2-7,9,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNAMLJWCONQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol typically involves the following steps:

    Formation of the imine: The reaction between 4-chlorobenzylamine and 2-bromo-4-methoxybenzaldehyde under acidic conditions forms the imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can participate in halogen bonding, influencing its binding affinity to various biological targets. The imine group can undergo hydrolysis, releasing active intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of halogenated Schiff bases with variations in substituents on the aromatic rings and the imine-linked moiety. Key analogues and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents on Imine Group Key Structural Differences Molecular Weight (g/mol) Reference
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol C₁₅H₁₂BrClNO₂ 4-Chlorobenzyl Reference compound 362.62 -
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol C₁₅H₁₁BrF₃NO₂ 3-Trifluoromethylphenyl Strong electron-withdrawing CF₃ group 374.16
4-Bromo-2-methoxy-6-[(1Z)-[(4-methylphenyl)imino]methyl]phenol C₁₅H₁₄BrNO₂ 4-Methylphenyl Electron-donating CH₃ group 320.18
4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol C₁₈H₁₆BrN₃O₂ 2,3-Dimethylquinoxaline Heterocyclic quinoxaline ring 386.25
2-([(1,3-Benzodioxol-5-ylmethyl)imino]methyl)-6-bromo-4-methoxybenzenol C₁₆H₁₄BrNO₄ 1,3-Benzodioxol-5-ylmethyl Electron-rich dioxolane ring 364.19

Key Observations :

  • Electron-Donating Groups : The methyl group in increases electron density on the imine nitrogen, which may stabilize metal complexes in coordination chemistry.
  • Heterocyclic Moieties: The quinoxaline group in introduces π-conjugation and planar geometry, favoring stacking interactions in crystal packing .

Physicochemical Properties

Comparative data on solubility, melting points, and hydrogen-bonding capacity:

Compound Density (g/cm³) Boiling Point (°C) pKa Hydrogen Bond Donors Hydrogen Bond Acceptors
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol 1.55 (predicted) 480 (predicted) 9.2 1 (phenolic -OH) 4 (OCH₃, N, O, Cl)
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxybenzenol 1.666 476.7 8.98 1 3
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol - - 8.5 1 5 (additional F atoms)

Key Trends :

  • pKa: The phenolic -OH group in all compounds exhibits weak acidity (pKa ~8.5–9.5), with slight variations due to substituent electronic effects.
  • Hydrogen Bonding : The trifluoromethyl derivative has higher hydrogen bond acceptor capacity (5 vs. 4 in the target compound), influencing solubility in polar solvents.

Crystallographic and Hydrogen-Bonding Patterns

Single-crystal X-ray diffraction (SC-XRD) studies of related compounds reveal:

  • Target Compound: Expected to form intramolecular O–H···N hydrogen bonds between the phenolic -OH and imine nitrogen, similar to .
  • Quinoxaline Derivative : Exhibits intermolecular N–H···O hydrogen bonds involving the quinoxaline nitrogen and methoxy oxygen, enhancing crystal stability .
  • Benzodioxolane Derivative : The dioxolane oxygen participates in C–H···O interactions, creating a 3D supramolecular network .

Functional Implications of Substituents

  • Methoxy Group : Improves solubility in organic solvents but reduces metabolic stability in vivo.
  • Imine Linker : Facilitates metal chelation, making these compounds candidates for catalytic or antimicrobial applications.

Biological Activity

2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13BrClNO2
  • Molecular Weight : 354.63 g/mol
  • CAS Number : 477848-39-8
  • IUPAC Name : 2-bromo-6-[(4-chlorobenzyl)imino]methyl-4-methoxyphenol

Synthesis Methods

The synthesis of 2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol typically involves the following steps:

  • Formation of the Imine : The reaction between 4-chlorobenzylamine and 2-bromo-4-methoxybenzaldehyde under acidic conditions forms the imine intermediate.
  • Cyclization : The imine intermediate undergoes cyclization to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imine functional group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The presence of halogen atoms (bromine and chlorine) may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that halogenated phenols can disrupt bacterial cell membranes and inhibit growth.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in PubMed explored the antimicrobial effects of halogenated phenols, demonstrating that similar compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Another research article highlighted the potential of related compounds in inducing apoptosis in various cancer cell lines through caspase activation pathways .
  • Mechanistic Insights : A detailed investigation into the mechanism revealed that the compound could interact with DNA, leading to genotoxic effects in certain cancer models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Bromo-4-methoxybenzaldehydeStructurePrecursor for synthesis; lacks biological activity
4-ChlorobenzylamineStructureUsed in synthesis; potential for biological activity
2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenolStructureSimilar structure; investigated for anticancer properties

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